molecular formula C19H14O5 B14363099 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate CAS No. 92979-08-3

4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate

Cat. No.: B14363099
CAS No.: 92979-08-3
M. Wt: 322.3 g/mol
InChI Key: ACNRHPCDOYQFMA-UHFFFAOYSA-N
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Description

4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicine, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate anthraquinone derivative.

    Hydroxylation: Introduction of a hydroxyl group at the 4th position.

    Acetylation: Acetylation of the hydroxyl group to form the acetate ester.

    Alkylation: Introduction of the prop-2-en-1-yl group at the 2nd position.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into hydroquinones or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

Chemistry

    Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes and pigments.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: Some anthraquinone derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.

    Anticancer Research: The compound may be studied for its potential anticancer properties.

Medicine

    Pharmaceuticals: It can be used in the development of new drugs with specific biological activities.

Industry

    Dye Production: The compound is used in the production of dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound of many derivatives, known for its dye properties.

    Emodin: A naturally occurring anthraquinone with laxative and anticancer properties.

    Aloe-emodin: Another anthraquinone derivative with potential therapeutic applications.

Uniqueness

4-Hydroxy-9,10-dioxo-2-(prop-2-EN-1-YL)-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups and structural features, which may confer distinct biological activities and applications compared to other anthraquinones.

Properties

92979-08-3

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

(4-hydroxy-9,10-dioxo-2-prop-2-enylanthracen-1-yl) acetate

InChI

InChI=1S/C19H14O5/c1-3-6-11-9-14(21)15-16(19(11)24-10(2)20)18(23)13-8-5-4-7-12(13)17(15)22/h3-5,7-9,21H,1,6H2,2H3

InChI Key

ACNRHPCDOYQFMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1CC=C)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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